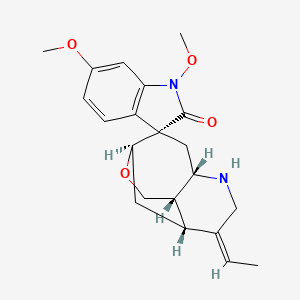

Humantenirine

Description

isolated from root of Hu-Man-Teng (Gelsemium elegans Benth.); structure given in first source

Properties

Molecular Formula |

C21H26N2O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |

InChI |

InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15-,17-,19+,21-/m0/s1 |

InChI Key |

ZORKKCARNQAZRJ-WQMYVFALSA-N |

Isomeric SMILES |

C/C=C/1\CN[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC |

Canonical SMILES |

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC |

Synonyms |

humantenirine |

Origin of Product |

United States |

Foundational & Exploratory

In Silico Prediction of Humantenirine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenirine, a prominent alkaloid from the Gelsemium genus, has been identified as a modulator of key inhibitory neurotransmitter receptors in the central nervous system. While its precise quantitative bioactivity remains to be fully elucidated, computational methodologies offer a powerful avenue for predicting its interaction with biological targets, thereby accelerating drug discovery and development efforts. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, with a focus on its interaction with the Gamma-aminobutyric acid type A (GABA-A) receptor. We present a detailed workflow, from target identification and preparation to molecular docking and dynamics simulations, alongside protocols for interpreting the resulting data. This guide is intended to serve as a practical resource for researchers seeking to apply computational techniques to characterize the pharmacological profile of this compound and other natural products.

Introduction

This compound is an indole alkaloid isolated from plants of the Gelsemium genus, which have a long history in traditional medicine. Recent studies have begun to unravel the molecular targets of Gelsemium alkaloids, pointing towards their interaction with inhibitory neurotransmitter receptors, which are crucial for regulating neuronal excitability in the central nervous system. Specifically, the GABA-A receptor has been identified as a common target for several Gelsemium alkaloids, including this compound.

In silico approaches have become indispensable in modern drug discovery, offering a time- and cost-effective means to predict compound bioactivity, elucidate mechanisms of action, and identify potential lead candidates.[1] By simulating the interaction between a ligand (such as this compound) and its protein target at a molecular level, we can gain insights into binding affinity, specificity, and the structural determinants of its biological activity.

This guide outlines a systematic in silico workflow to predict the bioactivity of this compound, focusing on the GABA-A receptor as a primary target.

Target Identification and Known Bioactivity of Related Compounds

Experimental studies have demonstrated that alkaloids from the Gelsemium genus modulate the function of both GABA-A and glycine receptors (GlyR).[2][3] The GABA-A receptor is a common target for both high- and low-toxicity Gelsemium alkaloids.[2][3] While specific quantitative bioactivity data for this compound is not yet available in the public domain, the activity of related compounds from the same genus provides a valuable reference point for in silico predictions.

| Alkaloid | Target Receptor | Bioactivity | IC50 / EC50 (µM) |

| Koumine | Glycine Receptor | Antagonist | 9.587 |

| Gelsemine | Glycine Receptor | Antagonist | 10.36 |

| Gelsevirine | Glycine Receptor | Antagonist | 82.94 |

| Gelsenicine | GABA-A Receptor | Agonist | 192.1 |

Table 1: Experimentally determined bioactivity of selected Gelsemium alkaloids. Data sourced from experimental studies on inhibitory neurotransmitter receptors.[2]

Proposed In Silico Workflow for Bioactivity Prediction

The following sections detail a comprehensive computational workflow to predict the bioactivity of this compound against the GABA-A receptor.

Experimental Protocols

-

Obtain Protein Structure: Download the 3D structure of the human GABA-A receptor from the Protein Data Bank (PDB). Select a high-resolution structure, preferably in a relevant conformational state (e.g., bound to a known modulator).

-

Pre-processing: Utilize protein preparation tools (e.g., Protein Preparation Wizard in Maestro, Schrödinger) to:

-

Remove water molecules and other non-essential ligands.

-

Add hydrogen atoms and assign correct bond orders.

-

Fill in any missing side chains or loops using homology modeling modules if necessary.

-

Optimize the hydrogen bond network.

-

Perform a constrained energy minimization to relieve any steric clashes, using a force field such as OPLS.

-

-

Obtain Ligand Structure: Obtain the 2D or 3D structure of this compound from a chemical database (e.g., PubChem).

-

Structure Optimization: Use a ligand preparation tool (e.g., LigPrep in Schrödinger) to:

-

Generate a low-energy 3D conformation.

-

Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

-

Generate tautomers and stereoisomers if relevant.

-

Perform an energy minimization of the ligand structure.

-

-

Grid Generation: Define the binding site on the GABA-A receptor. Based on existing literature, the transmembrane region of the β+/α− interface is a likely binding site for Gelsemium alkaloids.[2][3] Define a docking grid box that encompasses this putative binding site.

-

Docking Simulation: Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD. These programs will explore various conformations and orientations of this compound within the defined binding site.

-

Scoring and Pose Selection: The docking program will generate a series of docked poses, each with a corresponding docking score (an estimation of binding affinity). Select the top-ranked poses based on the scoring function and visual inspection of the interactions with key amino acid residues in the binding pocket.

-

System Setup: Take the most promising docked complex of this compound and the GABA-A receptor. Embed the complex in a simulated physiological environment, including a lipid bilayer (if a transmembrane protein) and an explicit solvent model (e.g., TIP3P water) with appropriate counter-ions to neutralize the system.

-

Simulation Protocol:

-

Minimization: Perform energy minimization of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions. This allows the solvent and lipids to relax around the protein-ligand complex.

-

Production Run: Run a production MD simulation for an extended period (e.g., 100-200 nanoseconds) to observe the dynamic behavior of the complex.

-

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the this compound-receptor complex. Key metrics to analyze include:

-

Root Mean Square Deviation (RMSD) of the protein and ligand to assess conformational stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions over time.

-

-

MM-PBSA/GBSA: Use the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods to calculate the binding free energy of this compound to the GABA-A receptor. This provides a more accurate estimation of binding affinity than docking scores alone by considering solvation effects.

Visualization of Key Pathways and Relationships

References

Unraveling the Pharmacological Profile of Humantenirine: A Technical Guide

For Immediate Release

[City, State] – [Date] – Humantenirine, a complex oxindole alkaloid isolated from plants of the Gelsemium genus, is emerging as a compound of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's potential pharmacological targets, drawing from available scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking in-depth information on this novel natural product.

Introduction

This compound (CAS 82375-30-2), with the chemical formula C₂₁H₂₆N₂O₄, is a constituent of Gelsemium elegans and related species. These plants have a long history in traditional medicine, recognized for a range of biological activities.[1][2][3] The indole alkaloids are the primary active components of Gelsemium elegans, known for their anti-tumor, anti-inflammatory, analgesic, and immunomodulatory properties.[1][2][3] While research has explored the general pharmacological effects of Gelsemium extracts, specific data on this compound remains limited. This guide consolidates the available information and outlines potential avenues for future investigation.

Potential Pharmacological Targets

Based on the chemical class of this compound and the known activities of related compounds, several potential pharmacological targets can be postulated.

Cytochrome P450 Enzymes

Preliminary information suggests that this compound may act as an inhibitor of Cytochrome P450 (CYP) enzymes, with a particular focus on CYP17. CYP17A1 is a key enzyme in the biosynthesis of androgens and estrogens, making it a critical target in the treatment of hormone-dependent cancers such as prostate and breast cancer.[4][5][6] Inhibition of CYP17A1 can effectively ablate androgen production from all sources.[4]

Table 1: Potential Enzyme Inhibition by Related Alkaloids

| Compound Class | Target Enzyme | Potential Therapeutic Application | Reference |

| Indole Alkaloids | CYP17A1 | Prostate Cancer, Breast Cancer | [4][6] |

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated in dedicated studies. However, based on the known activities of Gelsemium alkaloids, several pathways can be implicated.

Inflammatory Pathways

Gelsemium alkaloids are known to exert anti-inflammatory effects.[1][2][7][8] This suggests a potential interaction with key inflammatory signaling cascades. A logical workflow for investigating this would involve screening for effects on major inflammatory mediators.

Caption: Proposed workflow for investigating the anti-inflammatory effects of this compound.

Experimental Methodologies

To rigorously assess the pharmacological targets of this compound, a series of well-defined experimental protocols are necessary.

Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of this compound against specific enzymes, such as CYP17A1.

Protocol:

-

Enzyme Source: Recombinant human CYP17A1 enzyme.

-

Substrate: A suitable fluorescent or chromogenic substrate for CYP17A1.

-

Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer system.

-

Detection: The formation of the product is measured over time using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable model.

Cell-Based Assays for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on specific signaling pathways in a cellular context.

Protocol (for NF-κB pathway):

-

Cell Line: A suitable cell line with a reporter gene for NF-κB activity (e.g., HEK293 with an NF-κB-luciferase reporter).

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a defined period.

-

Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α).

-

Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured as an indicator of NF-κB activation.

-

Western Blotting: To confirm the mechanism, the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) can be assessed by Western blotting.

Future Directions

The study of this compound is in its infancy, and significant research is required to fully characterize its pharmacological profile. Future investigations should focus on:

-

Broad-spectrum target screening: Utilizing techniques such as affinity chromatography-mass spectrometry to identify a wider range of protein targets.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases (e.g., inflammation, cancer).

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity.

The information presented in this guide highlights the potential of this compound as a novel pharmacological agent. Further dedicated research is crucial to unlock its therapeutic promise.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP17 inhibitors for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Enigma of Humantenirine: A Compound Yet to Emerge from the Shadows of Traditional Medicine

Despite a thorough investigation into scientific and traditional medicine databases, the compound "humantenirine" remains elusive. At present, there is no readily available scientific literature, pharmacological data, or documented use in traditional medicine systems under this specific name.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational research on the compound.

It is possible that "this compound" may be known by an alternative name, be a very recently discovered compound that has not yet been widely published, or the spelling may be inaccurate. Further research and drug development efforts would be contingent on the positive identification and isolation of this molecule from a natural source.

For researchers, scientists, and drug development professionals interested in the potential of novel compounds from traditional medicine, the journey with a substance like "this compound" would begin with several key steps:

-

Ethnobotanical Investigation: The first crucial step would be to identify the plant or organism from which "this compound" is purportedly derived. This would involve a deep dive into traditional knowledge systems, potentially collaborating with ethnobotanists and traditional healers.

-

Phytochemical Analysis: Once the source is identified, a comprehensive phytochemical analysis would be necessary to isolate and characterize the compound. This would involve techniques such as chromatography and spectroscopy to determine its precise chemical structure.

-

Pharmacological Screening: Following isolation and characterization, the compound would undergo a battery of in vitro and in vivo pharmacological screenings to determine its biological activities. This would help to identify any potential therapeutic effects and its mechanism of action.

-

Toxicological Studies: Rigorous toxicological testing is essential to establish the safety profile of any new compound before it can be considered for further development.

Should "this compound" be identified and prove to have interesting pharmacological properties, the subsequent research would generate the quantitative data, experimental protocols, and understanding of signaling pathways necessary for a comprehensive technical guide.

We encourage any researchers with information on "this compound" or its potential source to publish their findings to advance the collective understanding of this currently unknown substance. Until then, the scientific community awaits the first chapter in the story of this compound.

Methodological & Application

Application Note: Quantitative Analysis of Humantenirine in Human Plasma by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Humantenirine in human plasma. The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical testing. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative data for method validation parameters are provided to guide the user in establishing a robust and reliable assay.

Introduction

This compound is a naturally occurring indole alkaloid found in plants of the Gelsemium species. These plants have a history of use in traditional medicine, but they are also known for their toxicity.[1][2] Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. UPLC-MS/MS offers high sensitivity, selectivity, and throughput, making it the ideal analytical technique for this purpose.[1]

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples. This method is simple, fast, and provides clean extracts suitable for UPLC-MS/MS analysis.

Protocol:

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (IS).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC Conditions

Chromatographic separation is achieved on a C18 reversed-phase column to ensure good retention and peak shape for this compound.

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| MRM Transitions | |

| This compound | Precursor Ion (m/z): 371.2; Product Ion (m/z): 130.1 (Quantifier), 91.1 (Qualifier) |

| Internal Standard | To be determined based on selection (e.g., a stable isotope-labeled analog or a structurally similar compound) |

Note: The MRM transitions for this compound are proposed based on its structure and common fragmentation patterns of similar alkaloids. The precursor ion m/z 371.2 corresponds to the [M+H]+ of a dehydrated form of a metabolite of this compound, and the product ions are hypothetical. These should be optimized experimentally.

Method Validation (Representative Data)

The following tables summarize the representative performance characteristics of the UPLC-MS/MS method. These values are for illustrative purposes and should be confirmed through in-lab validation.

Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| This compound | 1 - 1000 | > 0.995 | 1 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Medium | 50 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 115 | 85 - 115 |

| High | 800 | 85 - 115 | 85 - 115 |

Visualizations

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound in plasma.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol for sample preparation is straightforward and efficient. The chromatographic and mass spectrometric conditions are based on established principles for the analysis of small molecules in biological matrices. While representative data is presented, it is imperative that this method is fully validated in the user's laboratory to ensure its performance for the intended application.

References

Troubleshooting & Optimization

Technical Support Center: Humantenirine Solubility for In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Humantenirine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an oxindole alkaloid compound.[1][2] It is a natural product found in plants such as Gelsemium sempervirens, Gelsemium elegans, and Gelsemium rankinii.[1][2] It is described as a powder and has a molecular weight of 370.45 g/mol .[1][2] this compound has shown potential as an anti-inflammatory agent and exhibits inhibitory effects on certain enzyme activities.[1][2]

Q2: In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][3]

Q3: What is the recommended starting solvent for preparing a stock solution of this compound for in vitro assays?

For cell-based in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing a concentrated stock solution of poorly water-soluble compounds like this compound.

Q4: What is a typical concentration for a this compound stock solution in DMSO?

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) becomes insoluble when the solvent concentration is significantly lowered in the aqueous medium. Please refer to the troubleshooting guide below for detailed steps to address this.

Troubleshooting Guide: Compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve the precipitation of this compound in your cell culture medium.

| Problem | Potential Cause | Troubleshooting Steps |

| Cloudiness or visible particles in the medium after adding the compound. | Exceeded Solubility Limit: The final concentration of this compound in the aqueous medium is above its solubility limit. | 1. Reduce Final Concentration: Test a range of lower final concentrations of this compound in your assay. 2. Increase Co-solvent Percentage: Ensure the final DMSO concentration is at an acceptable level for your cells (typically ≤0.5%). However, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. Always include a vehicle control with the same final DMSO concentration. 3. Gentle Warming: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. This can sometimes help to keep the compound in solution. Be cautious about the compound's stability at this temperature. |

| Precipitation occurs over time during the experiment. | Compound Instability: this compound may not be stable in the aqueous medium at 37°C over the duration of your experiment. | 1. Assess Kinetic Solubility: Determine the time frame within which the compound remains in solution at your desired concentration. This can be done by preparing the final dilution and visually inspecting it at different time points under a microscope. 2. Reduce Incubation Time: If possible, shorten the incubation time of your assay. |

| Interaction with Media Components: Components in the cell culture medium (e.g., salts, proteins in serum) can interact with this compound, causing it to precipitate. | 1. Test in a Simpler Buffer: To determine if media components are the cause, test the solubility of this compound at the final concentration in a simpler buffer like Phosphate-Buffered Saline (PBS). 2. Serum-Free Conditions: If your assay allows, test the compound's solubility in serum-free medium. | |

| Incorrect Stock Solution Preparation: The compound was not fully dissolved in the initial DMSO stock. | Ensure Complete Dissolution of Stock: 1. Visual Inspection: Carefully inspect the DMSO stock solution to ensure there are no visible particles. 2. Sonication: Use a water bath sonicator to aid in the dissolution of the stock solution. 3. Gentle Warming: Gently warm the stock solution (e.g., to 37°C) to aid dissolution, but be mindful of potential degradation. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (purity >98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator (optional)

Methodology:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 370.45 g/mol

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 370.45 g/mol * 1000 mg/g * 1 mL = 3.7045 mg

-

-

-

Weighing:

-

Carefully weigh out approximately 3.7 mg of this compound powder and place it in a sterile, amber microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

-

Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C for a short period.

-

-

Storage:

-

Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to use the solution within two weeks of preparation.[4]

-

Protocol 2: Dilution of this compound for In Vitro Assays

This protocol provides a general method for diluting the DMSO stock solution of this compound into cell culture medium for a final assay concentration.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium (pre-warmed to 37°C)

-

Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Methodology:

-

Determine the Final Assay Concentration and DMSO Percentage:

-

Decide on the final concentration of this compound you want to test (e.g., 10 µM).

-

Determine the maximum final percentage of DMSO your cells can tolerate without toxicity (typically ≤0.5%). For this example, we will aim for a final DMSO concentration of 0.1%.

-

-

Serial Dilution (Example for a final concentration of 10 µM):

-

Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in cell culture medium. To achieve a final DMSO concentration of 0.1%, the intermediate dilution should be 1000 times more concentrated than the final concentration.

-

Final concentration = 10 µM

-

Intermediate concentration = 10 µM * 1000 = 10,000 µM = 10 mM. In this specific case, the stock solution is the intermediate.

-

-

Final Dilution: Add the intermediate dilution to the cell culture wells. For a 1:1000 dilution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium in your assay plate.

-

-

General Dilution Strategy:

-

To maintain a consistent final DMSO concentration across all treatment groups, it is best to prepare a series of intermediate dilutions of your stock in 100% DMSO.

-

Then, add a small, consistent volume of each DMSO dilution to the cell culture medium. For example, add 1 µL of each DMSO dilution to 1 mL of medium to achieve a 0.1% final DMSO concentration.

-

-

Vehicle Control:

-

Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental wells but without the this compound.

-

Signaling Pathway Diagrams

This compound, as an alkaloid, is postulated to exert its anti-inflammatory effects by modulating key signaling pathways. Below are diagrams of the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.

References

Technical Support Center: Overcoming Humantenirine Degradation During Extraction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Humantenirine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of this oxindole alkaloid from plant sources, primarily of the Gelsemium genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a bioactive oxindole alkaloid found in plants of the Gelsemium genus. Like many natural products, it is susceptible to degradation under various chemical and physical conditions. Degradation can lead to a significant loss of the target compound, resulting in lower extraction yields and inaccurate quantification. Understanding and mitigating these degradation pathways are crucial for obtaining reliable experimental results and for the development of stable formulations.

Q2: What are the primary factors that can cause this compound degradation during extraction?

The main factors contributing to the degradation of alkaloids like this compound during extraction include:

-

pH: Both acidic and basic conditions can catalyze hydrolytic reactions or other structural rearrangements.

-

Temperature: Elevated temperatures used to enhance extraction efficiency can also accelerate degradation reactions.

-

Light: Exposure to UV or even visible light can induce photodegradation.

-

Oxidation: The presence of oxygen and oxidizing agents can lead to the formation of oxidation products.

-

Enzymatic Activity: In fresh plant material, endogenous enzymes can degrade alkaloids if not properly deactivated.

Q3: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound under extraction conditions are not extensively documented in publicly available literature, insights can be drawn from its metabolic pathways and the general behavior of indole alkaloids. The primary degradation routes are likely to involve:

-

Oxidation: This is a common degradation pathway for indole alkaloids.

-

Demethylation: Loss of methyl groups from the molecule.

-

Dehydrogenation: Removal of hydrogen atoms, leading to changes in saturation.

These transformations can alter the chemical structure and biological activity of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides potential solutions.

Issue 1: Low Yield of this compound in the Crude Extract

| Potential Cause | Recommended Solution | Explanation |

| Incomplete Extraction | Increase extraction time or use a more efficient extraction method (e.g., ultrasound-assisted extraction). | The solvent may not have had sufficient time or energy to penetrate the plant matrix and solubilize the alkaloid. |

| Degradation due to High Temperature | Lower the extraction temperature. For heat-sensitive alkaloids, consider non-thermal methods like maceration or ultrasound-assisted extraction at room temperature. | Although higher temperatures can improve extraction efficiency, they can also accelerate the degradation of thermally labile compounds. |

| Degradation due to pH Extremes | Maintain a neutral or slightly acidic pH during extraction. Use buffered solvents if necessary. | Alkaloids can be unstable in strongly acidic or basic conditions. A pH closer to neutral is generally safer. |

| Oxidative Degradation | Perform extraction under an inert atmosphere (e.g., nitrogen or argon) and consider adding antioxidants like ascorbic acid to the extraction solvent. | Minimizing contact with oxygen can prevent oxidative degradation of the alkaloid. |

| Photodegradation | Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil. | Exposure to light, especially UV, can cause significant degradation of photosensitive compounds. |

| Incorrect Solvent Choice | Use solvents in which this compound is highly soluble, such as chloroform, dichloromethane, or ethyl acetate. A polar co-solvent like methanol or ethanol may be needed for initial extraction from the plant matrix. | The choice of solvent is critical for efficient extraction. The polarity of the solvent should be matched to the polarity of the target compound. |

Issue 2: Inconsistent Quantitative Results for this compound

| Potential Cause | Recommended Solution | Explanation |

| Degradation in Sample Solution | Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures (e.g., 4°C) and protected from light. | This compound may degrade in the solvent over time, leading to lower measured concentrations in delayed analyses. |

| Matrix Effects in LC-MS/MS | Use a matrix-matched calibration curve or stable isotope-labeled internal standards for quantification. Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering compounds. | Co-eluting compounds from the plant extract can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. |

| Poor Chromatographic Resolution | Optimize the mobile phase composition, gradient, and column temperature to achieve better separation from interfering peaks. | Co-eluting isomers or degradation products can interfere with the accurate integration of the this compound peak. |

Experimental Protocols

Protocol 1: General Extraction of this compound from Gelsemium elegans

This protocol is a starting point and may require optimization based on the specific plant material and available equipment.

-

Sample Preparation:

-

Air-dry the plant material (e.g., stems and leaves of Gelsemium elegans) at room temperature in a well-ventilated area, protected from direct sunlight.

-

Grind the dried material into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material with 80% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature with occasional stirring.

-

Alternatively, for a faster extraction, use an ultrasonic bath for 30 minutes at a controlled temperature (e.g., below 40°C).[1]

-

Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Solvent Partitioning:

-

Concentrate the combined ethanol extract under reduced pressure at a temperature below 40°C to obtain a crude residue.

-

Suspend the residue in a 2% tartaric acid solution and partition with ethyl acetate to remove non-polar compounds.

-

Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution.

-

Extract the alkaline aqueous layer with chloroform or dichloromethane multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid extract containing this compound.

-

Protocol 2: UPLC-MS/MS Quantification of this compound

This method is based on a validated procedure for the analysis of Gelsemium alkaloids.[2][3]

-

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

-

-

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 30°C.

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 2.0 60 40 4.0 20 80 6.0 5 95 8.0 5 95 8.1 95 5 | 10.0 | 95 | 5 |

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Parent Ion (m/z) Daughter Ion (m/z) Cone Voltage (V) Collision Energy (V) | this compound | 371.2 | 340.1 | 38 | 14 |

-

Other MS parameters (as a starting point):

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

-

Method Validation Parameters (for reference, based on similar alkaloids):

Visualizations

Caption: A generalized workflow for the extraction of this compound.

Caption: Key factors leading to this compound degradation.

References

- 1. Frontiers | A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans [frontiersin.org]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Novel Compound Dosage for In Vivo Studies in Mice

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for a completely new compound (Compound X) in mice?

A1: Determining a starting dose for a novel compound requires a systematic approach to ensure both safety and the potential for efficacy.[1] The initial steps involve:

-

Literature Review: Although no data exists for Compound X, a thorough search for compounds with similar chemical structures or putative mechanisms of action can provide a starting point.

-

In Vitro Data Analysis: Utilize data from in vitro studies, such as IC50 values, to estimate a potential therapeutic window.

-

Allometric Scaling: If data is available from another animal species, allometric scaling can be used to estimate an equivalent dose in mice by accounting for differences in body surface area and metabolic rates.[1]

-

Dose Escalation Studies: The most reliable method is to conduct a pilot dose-range finding study.[1] This involves starting with a very low, non-pharmacologically active dose and gradually increasing it in different groups of mice to identify the maximum tolerated dose (MTD).[1][2]

Q2: What are the critical factors to consider when selecting the route of administration?

A2: The choice of administration route is crucial and depends on several factors:[1]

-

Physicochemical Properties: The solubility, stability, and pH of Compound X will dictate feasible administration routes.[1] For instance, poorly soluble compounds may be challenging to administer intravenously.[1]

-

Target Site of Action: The route should align with whether a local or systemic effect is desired.[1]

-

Desired Onset and Duration of Action: Intravenous (IV) administration provides a rapid onset, while subcutaneous (SC) or oral (PO) routes generally lead to slower absorption and a longer duration of action.[1]

-

Pharmacokinetic Profile: The chosen route significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1]

-

Animal Welfare: The selected method should minimize pain and distress to the animals.[1]

Q3: What is a Maximum Tolerated Dose (MTD) study, and why is it important?

A3: A Maximum Tolerated Dose (MTD) study is a critical initial step in in vivo research to determine the highest dose of a new drug or treatment that can be administered to a test animal without causing unacceptable side effects or mortality.[3][4] This study is essential for establishing a safe dose range for subsequent efficacy studies. The MTD is typically defined as the highest dose that does not cause more than a 10% reduction in body weight or significant clinical signs of toxicity.[2]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High variability in results between animals in the same group. | 1. Improper dosing technique.2. Inconsistent formulation.3. Animal-to-animal biological variation. | 1. Ensure all personnel are properly trained in the administration technique.2. Prepare fresh dosing solutions for each experiment and ensure homogeneity.3. Increase the number of animals per group to improve statistical power. |

| Unexpected toxicity or adverse effects at a presumed safe dose. | 1. The MTD was not accurately determined.2. The vehicle used for formulation is toxic.3. The compound has a narrow therapeutic window. | 1. Conduct a more thorough MTD study with more dose groups and careful observation.[2]2. Always include a vehicle-only control group to assess the toxicity of the vehicle alone.[2]3. Perform a dose-response study with smaller dose increments. |

| Lack of efficacy at doses below the MTD. | 1. The dosage is too low to achieve a therapeutic concentration.2. The compound has poor bioavailability via the chosen administration route.3. The compound is rapidly metabolized and cleared. | 1. Conduct a dose-response study to determine the optimal effective dose.[2]2. Consider alternative administration routes that may offer better bioavailability.[1]3. Perform a pharmacokinetic (PK) study to understand the compound's ADME profile.[1] |

| Injection site reactions (e.g., inflammation, necrosis). | 1. The formulation is irritating (e.g., non-physiological pH, high concentration of solvent).2. The injection volume is too large for the chosen site. | 1. Adjust the formulation to be closer to a neutral pH and isotonic if possible. Reduce the concentration of organic solvents.[1]2. Administer a larger volume of a more dilute solution within recommended limits, or consider a different administration route.[1] |

Data Presentation

Table 1: Example Data from a Maximum Tolerated Dose (MTD) Study for Compound X

| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |

| Vehicle Control | 5 | +2.5 | None | 0/5 |

| 10 | 5 | +1.8 | None | 0/5 |

| 30 | 5 | -1.2 | None | 0/5 |

| 100 | 5 | -8.5 | Mild lethargy, ruffled fur | 0/5 |

| 300 | 5 | -15.2 | Severe lethargy, ataxia | 2/5 |

Table 2: Example Pharmacokinetic Parameters for Compound X in Mice

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |

| Intravenous (IV) | 10 | 1500 | 0.08 | 3200 | 2.5 |

| Oral (PO) | 30 | 850 | 0.5 | 4500 | 3.1 |

| Subcutaneous (SC) | 30 | 1100 | 1.0 | 6200 | 4.2 |

This table provides an example of how to summarize key pharmacokinetic parameters obtained from a study with Compound X.

Experimental Protocols

1. Maximum Tolerated Dose (MTD) Study Protocol

-

Animals: Use a small cohort of mice (e.g., 3-5 per group) for this initial study.[2]

-

Dose Selection: Based on any available in vitro data or literature on similar compounds, select a starting dose. A common approach is to use a logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg).

-

Administration: Administer a single dose of Compound X or vehicle via the selected route. Ensure the administration volume is appropriate for the animal's weight.

-

Monitoring: Observe the animals closely for the first few hours post-administration and then daily for up to 14 days.[2] Record clinical signs of toxicity, including changes in behavior, weight loss, ruffled fur, and any other abnormalities.[2][3] Body weight should be measured at baseline and at regular intervals (e.g., daily or every other day).

-

Endpoint: The MTD is the highest dose that does not induce significant toxicity (e.g., >10% body weight loss) or mortality.[2]

2. Dose-Response Efficacy Study Protocol

-

Animals: Use an appropriate number of animals per group to achieve statistical power.

-

Dose Selection: Based on the MTD study, select a range of 3-4 doses below the MTD to evaluate the efficacy of Compound X. Also, include a vehicle control group.

-

Model: Utilize a validated in vivo model relevant to the therapeutic indication of Compound X.

-

Administration: Administer Compound X or vehicle according to a predetermined schedule (e.g., once daily for 14 days).

-

Efficacy Assessment: Monitor the primary efficacy endpoints throughout the study. This could include tumor volume measurements, behavioral assessments, or other relevant physiological parameters.

-

Toxicity Monitoring: Continue to monitor for any signs of toxicity as described in the MTD protocol.

-

Data Analysis: At the end of the study, analyze the data to determine the dose-response relationship and identify the optimal effective dose.

Mandatory Visualizations

Caption: Workflow for determining the optimal in vivo dosage of a novel compound.

Caption: Troubleshooting flowchart for in vivo dosing experiments.

Caption: Hypothetical signaling pathway modulated by Compound X.

References

Minimizing batch-to-batch variability of Humantenirine extracts

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Humantenirine extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in botanical extracts like this compound is a common challenge. The primary sources of this variability can be categorized into three main areas:

-

Raw Material Variation: The natural variability of the plant source is a significant factor.[1][2][3] Factors such as the geographical location of cultivation, climate, fertilization methods, time of harvest, and post-harvest storage conditions can all impact the chemical composition and biological activity of the raw plant material.[1][3]

-

Manufacturing and Extraction Processes: Inconsistencies in the manufacturing process contribute significantly to variability.[1][2] This includes differences in extraction solvent, temperature, pressure, and duration.[4][5] Even minor variations in these parameters can lead to different extraction efficiencies and profiles of co-extracted compounds.

-

Human and Equipment Factors: Variations in how different operators handle the equipment and execute the extraction protocol can introduce variability.[1] Additionally, the performance of extraction equipment may change over time, requiring regular calibration and maintenance.

Q2: How can I standardize my this compound extraction protocol to improve consistency?

A2: Standardization is key to minimizing variability. A robust quality management system should be implemented, encompassing the following:

-

Standard Operating Procedures (SOPs): Develop detailed and clear SOPs for every step of the process, from raw material handling to the final extract storage.[6] These SOPs ensure that all batches are processed in a consistent manner.

-

Raw Material Qualification: Establish strict quality control criteria for your raw plant material. This should include macroscopic and microscopic identification, as well as chemical fingerprinting to ensure the starting material is consistent.

-

Process Parameter Control: Precisely control and monitor critical process parameters during extraction, such as solvent-to-solid ratio, temperature, pressure, and extraction time.[4]

-

In-Process Controls: Implement in-process checks at critical stages of the extraction to monitor the consistency of the process.

Q3: What analytical techniques are recommended for the quality control of this compound extracts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control of this compound extracts.[7][8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both qualitative and quantitative analysis of this compound.[9][10] It can be used to create a chemical fingerprint of the extract and to quantify the concentration of this compound and other key marker compounds.

-

Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for rapid screening and identification of this compound in extracts.[7][9] It can be used for preliminary quality assessment.

-

Gas Chromatography (GC): If this compound or other relevant compounds are volatile or can be derivatized to become volatile, GC can be a suitable analytical method.[7][9]

-

UV/Vis Spectroscopy: This technique can be used for the quantitative determination of the total alkaloid content or other chromophoric compounds in the extract.

-

Mass Spectrometry (MS): When coupled with HPLC or GC (i.e., LC-MS or GC-MS), MS provides structural information for definitive identification of this compound and other constituents.[10]

Troubleshooting Guides

| Issue | Potential Cause | Recommended Action |

| Significant variation in this compound yield between batches. | Inconsistent quality of raw plant material. | Implement stringent raw material specifications and perform quality control checks on each batch of raw material before extraction. |

| Fluctuations in extraction parameters (temperature, time, solvent ratio). | Strictly adhere to the validated Standard Operating Procedure (SOP). Ensure all equipment is calibrated and functioning correctly. | |

| Degradation of this compound during extraction. | Investigate the stability of this compound under the extraction conditions.[11][12] Consider using milder extraction techniques if degradation is suspected. | |

| Inconsistent chromatographic fingerprint (HPLC/TLC) between batches. | Variation in the botanical source or harvest time. | Source raw material from a single, qualified vendor with a consistent cultivation and harvesting process. |

| Differences in the extraction solvent composition. | Ensure the precise preparation of the extraction solvent for every batch. | |

| Column degradation or improper storage of the analytical column. | Follow the manufacturer's guidelines for column washing and storage. Use a guard column to protect the analytical column. | |

| Presence of unexpected peaks or impurities in the chromatogram. | Contamination of the raw material or solvent. | Use high-purity solvents and properly clean all glassware and equipment. Screen raw materials for potential contaminants. |

| Degradation of the extract during storage. | Perform stability studies to determine the appropriate storage conditions (temperature, light exposure) and shelf-life of the extract.[11][13] | |

| Carryover from previous analytical runs. | Implement a thorough column washing protocol between injections. |

Experimental Protocols

Protocol 1: Standardization of Raw Material

-

Macroscopic and Microscopic Examination: Visually inspect the plant material for correct species identification, presence of foreign matter, and signs of microbial growth. Perform microscopic analysis to verify the characteristic cellular structures.

-

Loss on Drying: Determine the moisture content by drying a known weight of the powdered plant material at 105°C until a constant weight is achieved.

-

Total Ash and Acid-Insoluble Ash: Determine the total ash value by incinerating the plant material. Subsequently, determine the acid-insoluble ash to assess the amount of silica and other inorganic impurities.

-

Chromatographic Fingerprinting (TLC/HPLC):

-

TLC: Prepare a simple extract of the raw material and a reference standard of this compound. Spot both on a TLC plate and develop with an appropriate solvent system. Visualize the spots under UV light and with a suitable staining reagent to compare the Rf values.

-

HPLC: Develop an HPLC method to generate a characteristic fingerprint of the raw material. This fingerprint can be used as a reference for incoming batches.

-

Protocol 2: this compound Extraction and Quantification

-

Extraction Method:

-

Pressurized Liquid Extraction (PLE): This method is often more efficient and uses less solvent than traditional methods.[4][5]

-

Sample Preparation: Mill the dried plant material to a fine powder (e.g., 40 mesh).

-

Extraction Parameters:

-

Solvent: 80% Ethanol in Water

-

Temperature: 80°C

-

Pressure: 1500 psi

-

Static Extraction Time: 10 minutes (2 cycles)

-

-

Post-Extraction: Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Quantification by HPLC:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound

-

-

Calibration Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to construct a calibration curve of peak area versus concentration.

-

Sample Analysis: Prepare the this compound extract at a known concentration and inject it into the HPLC system. Determine the peak area corresponding to this compound and calculate the concentration using the calibration curve.

-

Visualizations

Caption: Workflow for ensuring batch-to-batch consistency of this compound extracts.

References

- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]

- 2. researchgate.net [researchgate.net]

- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quality control- Backbone of Human Biorepositories [cureline.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemometrics: A new scenario in herbal drug standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmedicopublishers.com [pharmedicopublishers.com]

- 11. Evaluation of degradation kinetics for abamectin in formulations using a stability indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrocortisone stability in human feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for humantenirine and related alkaloids. Due to the structural similarity among alkaloids isolated from the same plant genus, such as Gelsemium, cross-reactivity is a significant challenge in the development and application of specific immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for this compound and related alkaloids?

A1: Immunoassay cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target (analyte). This occurs when the cross-reacting molecule has a similar chemical structure to the target analyte, allowing it to fit into the antibody's binding site. For this compound, which shares a core indole alkaloid structure with other compounds found in Gelsemium species like gelsemine and koumine, there is a high probability of cross-reactivity in immunoassays. This can lead to inaccurate quantification of the target alkaloid, potentially causing false-positive results or overestimation of its concentration.

Q2: We are developing a competitive ELISA for gelsemine. How can we assess the potential cross-reactivity with this compound?

A2: To assess cross-reactivity, you should perform a cross-reactivity study using a competitive inhibition ELISA format. This involves running the assay with a range of concentrations of the potential cross-reactant (this compound) in the absence of the target analyte (gelsemine). The concentration of the cross-reactant that causes 50% inhibition of the signal (IC50) is then compared to the IC50 of the target analyte. The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Q3: Our immunoassay for a specific Gelsemium alkaloid shows a positive result, but this is not confirmed by LC-MS/MS. What could be the cause?

A3: A common reason for such a discrepancy is cross-reactivity. The immunoassay antibody may be binding to a structurally related alkaloid present in the sample that is not the target analyte. LC-MS/MS is a more specific technique that can distinguish between different alkaloids based on their mass-to-charge ratio and fragmentation patterns. Therefore, a positive immunoassay result should be considered presumptive until confirmed by a more specific method like LC-MS/MS, especially when dealing with complex matrices containing multiple related alkaloids.

Troubleshooting Guides

Issue 1: High background signal in the immunoassay.

High background can mask the specific signal and reduce the sensitivity of the assay.

| Possible Cause | Troubleshooting Step |

| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the incubation time for the blocking step. |

| Non-specific Binding of Antibodies | Add a non-ionic detergent (e.g., Tween-20) to the wash buffer. Increase the number of washing steps. |

| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure proper storage of all reagents. |

Issue 2: Low assay sensitivity.

Low sensitivity may prevent the detection of the target alkaloid at low concentrations.

| Possible Cause | Troubleshooting Step |

| Suboptimal Antibody Concentration | Perform a titration experiment to determine the optimal concentration of the primary and secondary antibodies. |

| Inactive Enzyme Conjugate | Use a fresh batch of enzyme conjugate. Ensure proper storage conditions. |

| Short Incubation Times | Increase the incubation times for the antibody-antigen binding and substrate reaction steps. |

Issue 3: Unexpected cross-reactivity with a related alkaloid.

This can lead to inaccurate quantification and false-positive results.

| Possible Cause | Troubleshooting Step |

| Broad Specificity of the Primary Antibody | If using a polyclonal antibody, consider developing a more specific monoclonal antibody. |

| Structural Similarity of Alkaloids | Characterize the cross-reactivity profile of the antibody against a panel of related alkaloids. If cross-reactivity is unavoidable, results should be reported as "total immunoreactive alkaloids" and confirmed by a chromatographic method. |

Data Presentation

The following table presents hypothetical cross-reactivity data for a monoclonal antibody developed for the detection of Gelsemine.

| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |

| Gelsemine | 10 | 100 |

| This compound | 50 | 20 |

| Koumine | 200 | 5 |

| Gelsevirine | 80 | 12.5 |

| Unrelated Alkaloid (Morphine) | >10,000 | <0.1 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Competitive Indirect ELISA for Gelsemine

This protocol outlines a typical competitive indirect ELISA for the quantification of gelsemine, which can be adapted to assess cross-reactivity with this compound and other related alkaloids.

-

Coating: Coat a 96-well microtiter plate with a gelsemine-protein conjugate (e.g., Gelsemine-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Competition: Add standard solutions of gelsemine or samples containing the analyte, along with the primary antibody against gelsemine, to the wells. For cross-reactivity assessment, use solutions of this compound or other alkaloids instead of gelsemine standards. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

Caption: Principle of Competitive ELISA for Alkaloid Detection.

Addressing autofluorescence of Humantenirine in imaging studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential autofluorescence issues when conducting imaging studies with Humantenirine.

Troubleshooting Guide: Addressing Autofluorescence

Step 1: Identify the Source of Autofluorescence

The first crucial step is to determine the origin of the unwanted fluorescence.

-

Unstained Controls: Image an unstained sample of your cells or tissue under the same conditions as your experimental samples. This will reveal the baseline autofluorescence of the biological material itself.

-

Vehicle Controls: Image a sample treated with the vehicle (e.g., DMSO, PBS) used to dissolve this compound. This helps to determine if the vehicle contributes to the background fluorescence.

-

This compound-only Control: Image a sample treated only with this compound at the working concentration. This will help to ascertain if this compound itself is fluorescent under the imaging conditions.

Experimental Workflow for Identifying Autofluorescence Source

Caption: Workflow for pinpointing autofluorescence sources.

Step 2: Implement Strategies to Reduce Autofluorescence

Based on the identified source, various strategies can be employed to minimize autofluorescence.

FAQs: Troubleshooting Autofluorescence

Q1: My unstained control sample shows significant background fluorescence. What can I do?

A1: Endogenous autofluorescence from biological materials is common. Here are several approaches to mitigate it:

-

Spectral Separation: Choose fluorophores that have excitation and emission spectra distinct from the autofluorescence spectrum. Far-red and near-infrared fluorophores are often good choices as endogenous autofluorescence is typically weaker in these regions.[1][2][3]

-

Chemical Quenching: Treat samples with quenching agents. The effectiveness of these agents can vary depending on the tissue and the source of autofluorescence.

Quenching Agent Target Notes Sudan Black B Lipofuscin Can introduce background in the far-red spectrum.[1][4] Sodium Borohydride Aldehyde-induced autofluorescence Results can be variable; may damage tissue.[1][2][4][5] Eriochrome Black T Lipofuscin and formalin-induced autofluorescence --- Copper Sulfate General autofluorescence Often used in combination with ammonium chloride.[1] Trypan Blue General autofluorescence Can reduce signal intensity.[6] Commercial Reagents Broad-spectrum autofluorescence e.g., TrueVIEW™, TrueBlack™.[4][7][8][9] -

Photobleaching: Expose the sample to the excitation light for an extended period before imaging your fluorophore of interest. This can selectively destroy the autofluorescent molecules.[2]

-

Fixation Method: The choice of fixative can influence autofluorescence. Glutaraldehyde generally induces more autofluorescence than paraformaldehyde.[3][5] Consider using an organic solvent like chilled methanol or ethanol as an alternative for fixation.[1][3][5]

-

Tissue Perfusion: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence.[1][3]

Q2: I suspect this compound itself is fluorescent. How can I confirm this and what are my options?

A2: To confirm if this compound is fluorescent, you can measure its excitation and emission spectra using a spectrofluorometer. If it is fluorescent and its spectrum overlaps with your chosen fluorophore, consider the following:

-

Change Fluorophore: Select a fluorophore with a spectral profile that does not overlap with this compound's fluorescence.

-

Time-Resolved Fluorescence Imaging: If the fluorescence lifetime of this compound is different from your specific signal, time-gated imaging can be used to separate the two signals.

-

Computational Subtraction: If the fluorescence spectrum of this compound is known, it may be possible to computationally subtract its contribution from the total signal, a technique known as spectral unmixing.

Q3: My vehicle control shows background fluorescence. What should I do?

A3: Some solvents and media components can be fluorescent.

-

Use High-Purity Solvents: Ensure that the solvents used are of high purity and are not contaminated with fluorescent impurities.

-

Phenol Red-Free Media: If using cell culture media for live-cell imaging, switch to a formulation that does not contain phenol red, as it is fluorescent.[5]

-

Reduce Serum Concentration: Fetal Bovine Serum (FBS) can be a source of autofluorescence.[5] Consider reducing its concentration or using a serum-free medium if your experiment allows.

Experimental Protocols

Protocol 1: Sudan Black B Staining to Reduce Lipofuscin Autofluorescence

-

After your standard immunofluorescence or other fluorescent staining protocol, rehydrate the slides in PBS.

-

Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

-

Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.

-

Destain the slides by washing them multiple times in 70% ethanol until non-specific background staining is removed.

-

Wash the slides thoroughly in PBS.

-

Mount the coverslips with an appropriate mounting medium.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

-

Following fixation with paraformaldehyde or glutaraldehyde and washing with PBS, prepare a fresh solution of 1 mg/mL sodium borohydride in PBS.

-

Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

-

Wash the samples extensively with PBS (3 x 5 minutes).

-

Proceed with your standard staining protocol.

Signaling Pathway

While the direct signaling pathways of this compound are not well-documented, a related compound, Homoharringtonine (HHT), has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in some cancer cells.[10][11] This pathway is crucial for cell survival, proliferation, and growth. A simplified diagram of this pathway is provided below.

PI3K/AKT/mTOR Signaling Pathway

Caption: PI3K/AKT/mTOR pathway and HHT inhibition.

References

- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]

- 2. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]

- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]

- 4. Suppression of Red Blood Cell Autofluorescence for Immunocytochemistry on Fixed Embryonic Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]

- 9. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of the Neurotoxic Profiles of Humantenirine and Gelsemine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neurotoxicity of two Gelsemium alkaloids: Humantenirine and Gelsemine. The information presented is collated from various experimental studies to assist researchers in understanding their relative toxicities and mechanisms of action.

Executive Summary

This compound, also known as gelsenicine, exhibits significantly higher acute neurotoxicity than gelsemine. Experimental data from murine models indicates that the median lethal dose (LD50) of this compound is substantially lower than that of gelsemine when administered intraperitoneally. In vitro studies further support the potent neurotoxic effects of these alkaloids. Their primary mechanisms of action involve the modulation of key inhibitory neurotransmitter receptors in the central nervous system, namely the γ-aminobutyric acid type A (GABAA) and glycine receptors (GlyR).

Quantitative Neurotoxicity Data

The following table summarizes the key quantitative data on the neurotoxicity of this compound and Gelsemine.

| Parameter | This compound (Gelsenicine) | Gelsemine | Reference(s) |

| Acute Toxicity (LD50, i.p., mice) | 0.071 - 0.2 mg/kg | ~56 mg/kg | [1][2][3] |

| In Vitro Cytotoxicity (IC50) | Data not available for neuronal cells | 31.59 µM (on PC12 cells for (+) gelsemine) | [4] |

| Receptor Modulation (IC50) | GABAA Receptors: Targeted, but specific IC50 not available. Glycine Receptors: No detectable activity reported in one study. | GABAA Receptors: ~55-75 µM. Glycine Receptors: ~10.36 µM (on α1 GlyR) and ~42 µM (on spinal GlyRs). | [5][6] |

Mechanisms of Neurotoxicity

Both this compound and Gelsemine exert their neurotoxic effects by interacting with critical inhibitory receptors in the central nervous system.

This compound (Gelsenicine): The primary neurotoxic mechanism of this compound is linked to its interaction with GABAA receptors [7]. By modulating these receptors, it can disrupt the delicate balance of neuronal inhibition, leading to severe neurotoxic symptoms such as convulsions and respiratory depression[1]. Some studies suggest that this compound-type alkaloids are among the most toxic components of Gelsemium plants[3].

Gelsemine: Gelsemine's neurotoxicity is attributed to its modulation of both GABAA and glycine receptors [8][9]. It acts as a modulator of these receptors, with varying effects on different glycine receptor subunits[9]. For instance, it potentiates α1 glycine receptors while inhibiting α2 and α3 subunits[9]. This complex interaction with inhibitory neurotransmission contributes to its neurotoxic profile. Gelsemine has a binding affinity (Ki) for rat spinal cord glycine receptors of 21.9 µM[10].

Signaling Pathway Diagrams

Experimental Protocols

Determination of Median Lethal Dose (LD50)

The acute toxicity of this compound and Gelsemine is determined by calculating the LD50 value, typically through intraperitoneal (i.p.) injection in mice. The following is a generalized protocol based on OECD guidelines.

Protocol Details:

-

Animal Model: Male and female mice are often used, with observations for sex-specific differences in toxicity[3].

-

Dosage: A range of doses is administered to different groups of animals. For this compound, doses might range from 0.045 to 0.18 mg/kg, while for Gelsemine, a much higher range would be necessary[3].

-

Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality[3].

-

Calculation: The LD50 is calculated using statistical methods such as the Bliss method[3].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol Details:

-

Cell Culture: Neuronal cell lines such as PC12 or SH-SY5Y are cultured in appropriate media and seeded into 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of the test compound.

-

MTT Reaction: After incubation, MTT is added, which is converted to formazan by metabolically active cells.

-

Measurement: The formazan is solubilized, and the absorbance is measured to determine cell viability. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated.

Conclusion